N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
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Overview
Description
“N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine”, has been a topic of research in the agrochemical and pharmaceutical industries . For example, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .Scientific Research Applications
- Bis(pyridin-2-yl)amine (dpa) and its derivatives, including those containing trifluoromethyl groups, serve as flexible bidentate N,N-ligands in supramolecular chemistry . These ligands can form coordination complexes with metal ions, which find applications in catalysis, sensing, and materials science.
- Metal complexes of bis(pyridin-2-yl)amine-based ligands exhibit catalytic properties . The introduction of fluorine-containing groups, such as the trifluoromethyl moiety, can modulate electronic properties and enhance catalytic activity .
- Bis(pyridin-2-yl)amine derivatives are employed in ion sensing applications . The trifluoromethyl-substituted version may enhance sensitivity and selectivity for specific ions due to its unique electronic properties.
- Metal complexes of bis(pyridin-2-yl)amine ligands exhibit luminescence . Incorporating trifluoromethyl groups could further tune their emission properties.
- Some bis(pyridin-2-yl)amine derivatives possess cytotoxic activity and can interact with DNA molecules . Investigating the impact of trifluoromethyl substitution on these biological properties is an interesting avenue for research.
- While not directly reported for N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine, related compounds with similar structures have shown antimicrobial potential . Further exploration of this aspect could be valuable.
- The synthesis of 5-trifluoromethyl-substituted (Z)-N,N-dimethyl-N’-(pyrazin-2-yl)formimidamides via iodination and subsequent trifluoromethylation demonstrates the utility of trifluoromethyl-substituted pyridines in synthetic methods .
- 2-Chloro-5-(trifluoromethyl)pyridine, a key intermediate for fluazifop synthesis, can be obtained efficiently . Investigating similar applications for N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine may reveal novel agrochemicals.
Supramolecular Chemistry
Catalysis
Ion Sensing
Luminescent Properties
Biological Applications
Antimicrobial Potential
Synthetic Chemistry
Agrochemicals
Future Directions
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various targets, depending on their specific structure and the industry in which they are used .
Action Environment
It’s known that the physicochemical properties of fluorine-containing compounds can be influenced by environmental factors . Therefore, factors such as temperature, pH, and the presence of other chemicals could potentially influence the action of this compound.
properties
IUPAC Name |
N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-13(2)7-4-3-6(5-12-7)8(9,10)11/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBWCTIYNAUNGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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